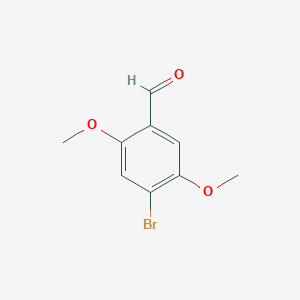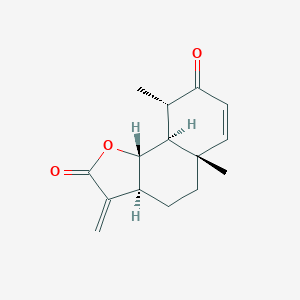
Naphthofurandione deriv
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthofurandione deriv is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. Naphthofurandione deriv has been synthesized using different methods, and its mechanism of action, biochemical, and physiological effects have been studied.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
Naphthofurandione derivatives have been studied for their significant antibacterial properties. Research shows that certain synthesized naphthofuran derivatives exhibit excellent results against both Gram-positive and Gram-negative bacteria, making them promising candidates for further studies in the medical field (Nagarsha et al., 2022). Additionally, other naphthofuran derivatives have been evaluated for in vitro antibacterial activity against a range of bacteria, showing potent effects (Mathiyazhagan et al., 2016).
Anticancer Applications
Several naphthoquinone derivatives, closely related to naphthofurandiones, have shown diverse biological properties, particularly in anticancer activities. These derivatives have stimulated significant interest and research, with some entering clinical trials as potential cancer treatments (Tandon & Kumar, 2013). Furthermore, naphthofuran derivatives have been found to possess anti-Trypanosoma cruzi activity, with some showing higher activity than standard drugs, making them relevant in chemotherapy for Chagas' disease (da Silva Júnior et al., 2008).
Fluorescent Labeling and Imaging
Naphthofuran derivatives have been explored for their potential as fluorescent labels for biomolecules and in peptide synthesis. Their moderate fluorescence and quantum yields make them suitable for these applications (Piloto et al., 2005). Additionally, certain naphthalimide derivatives, a group that includes naphthofurandiones, have been used in DNA targeting, anticancer applications, and as fluorescent cellular imaging agents due to their rich photophysical properties (Banerjee et al., 2013).
Photopolymerization and Photochemical Applications
Naphthofurandione derivatives have been applied in photopolymerization reactions. Novel derivatives, when combined with certain compounds, can produce radicals and cations upon exposure to blue light, showing versatility and high performance in various photopolymerization applications (Xiao et al., 2014).
Insecticidal Activities
Naphthofuran derivatives have also shown promising insecticidal activities. For instance, 1,8-naphthyridine derivatives, which are structurally related to naphthofurandiones, have exhibited excellent insecticidal activity against certain aphids, indicating their potential as insecticidal structures for further modification (Hou et al., 2017).
Propriétés
Numéro CAS |
18375-00-3 |
|---|---|
Nom du produit |
Naphthofurandione deriv |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(3aS,5aS,9S,9aS,9bS)-5a,9-dimethyl-3-methylidene-3a,4,5,9,9a,9b-hexahydrobenzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9-10,12-13H,1,4,6H2,2-3H3/t9-,10+,12-,13+,15+/m1/s1 |
Clé InChI |
FMWJLZZXAZJJIY-OLNSGIQNSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2[C@@H]3[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C(=O)O3 |
SMILES |
CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |
SMILES canonique |
CC1C2C3C(CCC2(C=CC1=O)C)C(=C)C(=O)O3 |
Synonymes |
tubiferin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



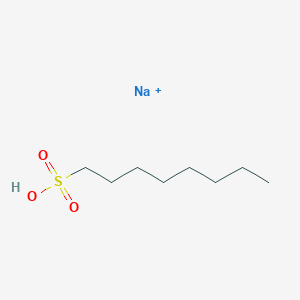
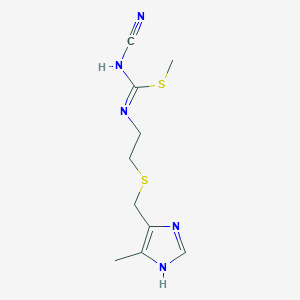
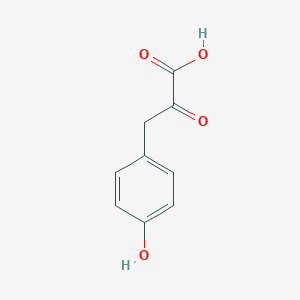
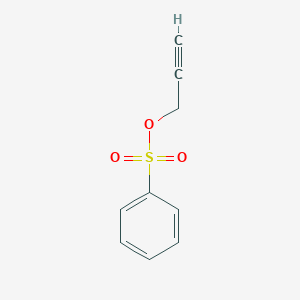
![2-[4-(3-Ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-yl]oxyethanol;hydrochloride](/img/structure/B105323.png)
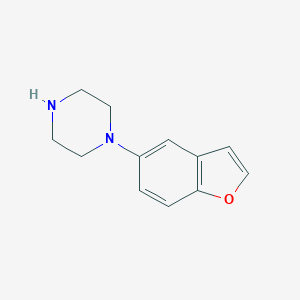
![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)
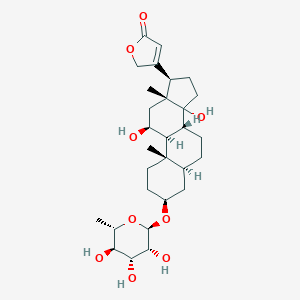
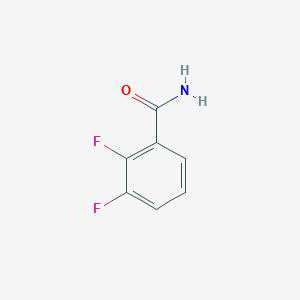
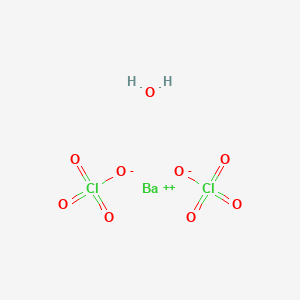
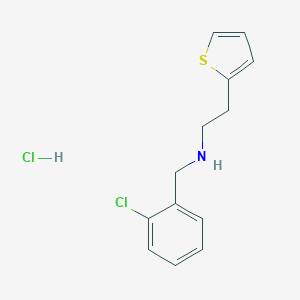
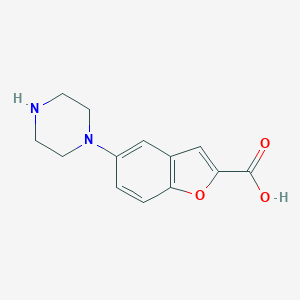
![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)
